molecular formula C11H16O5 B2791493 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 2567496-27-7

5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B2791493
CAS No.: 2567496-27-7
M. Wt: 228.244
InChI Key: MNCGCPLXIHMCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxycarbonyl-3-oxabicyclo[331]nonane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of Functional Groups: The methoxycarbonyl group can be introduced via esterification, where methanol reacts with a carboxylic acid derivative in the presence of an acid catalyst.

    Oxidation and Reduction Steps: Depending on the starting materials, oxidation or reduction reactions may be necessary to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalyst Selection: Using specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to improve efficiency.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Can yield a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in a biological system or a chemical reaction. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-methanol: Contains a methanol group instead of a carboxylic acid group.

Uniqueness

5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct reactivity and potential applications compared to its analogs. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications.

Properties

IUPAC Name

5-methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-15-9(14)11-4-2-3-10(5-11,8(12)13)6-16-7-11/h2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCGCPLXIHMCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.